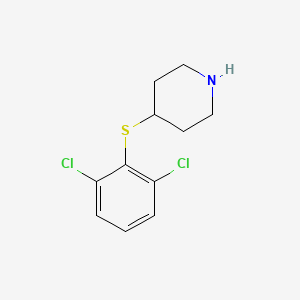
4-(2,6-Dichloro-phenylsulfanyl)-piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dichloro-phenylsulfanyl)-piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 2,6-dichlorophenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloro-phenylsulfanyl)-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and piperidine.
Formation of 2,6-Dichlorophenylsulfanyl Intermediate: 2,6-dichlorophenol is reacted with a suitable thiolating agent, such as thiourea, to form 2,6-dichlorophenylsulfanyl chloride.
Nucleophilic Substitution: The 2,6-dichlorophenylsulfanyl chloride is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(2,6-Dichloro-phenylsulfanyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorines or to modify the piperidine ring.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified piperidine rings.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-(2,6-Dichloro-phenylsulfanyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,6-Dichloro-phenylsulfanyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, while the piperidine ring can influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
4-(2,6-Dichlorophenyl)-piperidine: Lacks the sulfanyl group, which may alter its chemical reactivity and biological activity.
4-(2,6-Dichlorophenylsulfanyl)-morpholine: Contains a morpholine ring instead of a piperidine ring, potentially affecting its pharmacological profile.
2,6-Dichlorophenylsulfanyl-ethanol: Features an ethanol group, which can influence its solubility and reactivity.
Uniqueness
4-(2,6-Dichloro-phenylsulfanyl)-piperidine is unique due to the combination of the piperidine ring and the 2,6-dichlorophenylsulfanyl group. This structure imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.
属性
分子式 |
C11H13Cl2NS |
|---|---|
分子量 |
262.2 g/mol |
IUPAC 名称 |
4-(2,6-dichlorophenyl)sulfanylpiperidine |
InChI |
InChI=1S/C11H13Cl2NS/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |
InChI 键 |
GIRVPGIELNQZTR-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1SC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


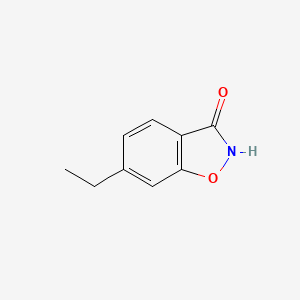

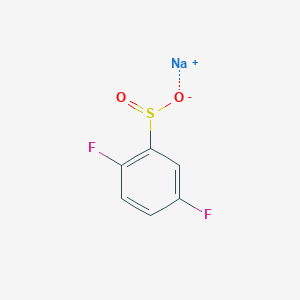
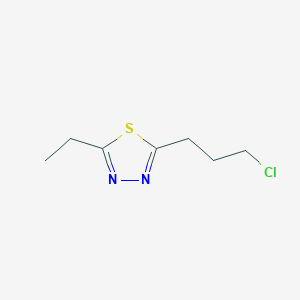
![3-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B13207796.png)

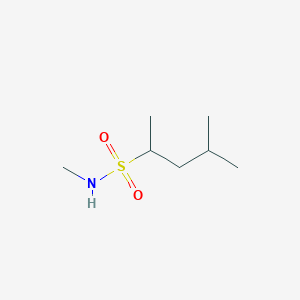
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![2-[5-(4-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13207814.png)

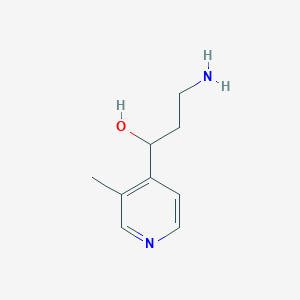
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)
